molecular formula C10H14N6 B2706535 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 300588-79-8

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2706535
CAS No.: 300588-79-8
M. Wt: 218.264
InChI Key: HPOZZZPWEOBLQH-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound that contains a triazole and pyridazine ring fused together

Preparation Methods

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced inflammation .

Comparison with Similar Compounds

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be compared with other similar compounds, such as:

    1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.

    1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine: This compound contains a pyridine ring instead of a piperazine ring.

    1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrazine: This compound has a pyrazine ring instead of a piperazine ring.

These similar compounds may exhibit different chemical and biological properties due to the variations in their ring structures, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15/h2-3,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZZZPWEOBLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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